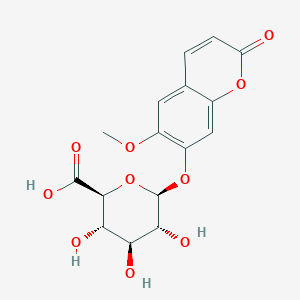

Scopoletin B-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

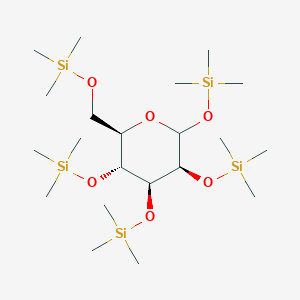

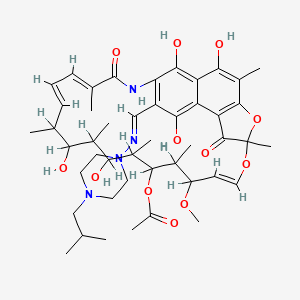

Scopoletin B-D-glucuronide is a compound that is found naturally in plants and is known for its medicinal properties. It is a flavonoid glycoside, which is a type of secondary metabolite found in plants. It is also known as scopoletin-7-O-glucuronide, scopoletin-7-O-beta-D-glucuronide, scopoletin-7-O-beta-D-glucuronide, or scopoletin-7-O-beta-D-glucuronide. This compound is an important component of traditional Chinese medicine, and it has been used to treat a variety of ailments, including inflammation, pain, and fever. In recent years, this compound has been the subject of much research, and its potential therapeutic applications are being explored.

Scientific Research Applications

Modulation of Cellular Signalling Pathways

Scopoletin, a naturally occurring coumarin, has been extensively studied for its beneficial effects on health, including antioxidant, anti-diabetic, hepatoprotective, neuroprotective, and anti-microbial activities. These effects are mediated through various intracellular signaling mechanisms. Research highlights the potential of scopoletin in modulating multiple signaling pathways such as NRF-2, apoptosis/p53, NF-κB, autophagy, hypoxia, STAT3, Wnt-β, and Notch, which are linked to anti-inflammatory and anti-tumorigenesis properties. Understanding these molecular signaling pathways could support the role of scopoletin and its derivatives, like Scopoletin B-D-glucuronide, in treating various diseases due to their promising bioactive properties (Sakthivel et al., 2021).

Biosynthesis, Extraction, and Pharmacological Activities

Scopoletin's pharmacological properties, biosynthesis process, and extraction methods have significant implications for health. It is a coumarin found in many edible plants and plays an important role in human health. Understanding its biosynthesis pathway, distribution, and extraction techniques is essential for leveraging its potential benefits. Scopoletin has shown a range of pharmacological activities, including antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective aspects, in various in vitro, in vivo, and in silico studies. This knowledge aids in recognizing the benefits of scopoletin-containing plants for disease prevention and treatment (Antika et al., 2022).

Pharmacological Potential and Development

Scopoletin exhibits diverse pharmacological activities, including antihepatotoxicity, antibacterial, antifungal, antitubercular, and antioxidant effects. The in vivo pharmacological activities demonstrated include antithyroid, antihypertensive, anti-proliferative, anti-inflammatory, neurological, anti-dopaminergic and anti-adrenergic, antidiabetic, and antihyperuricemic activities. The wide range of pharmacological benefits of scopoletin underscores its potential for further development into therapeutic agents addressing various health conditions. This comprehensive review of scopoletin's isolation, analysis, and pharmacological activities highlights the scope for advancing research and development on scopoletin and its glucuronide derivatives for medical applications (Biointerface Research in Applied Chemistry, 2020).

Glucuronidation in Therapeutic Drug Monitoring

Glucuronidation, a major drug-metabolizing reaction, involves the conjugation of drugs or metabolites with glucuronic acid, facilitated by UDP-glucuronosyltransferase enzymes. This process affects the pharmacological or toxicological properties of drugs and their metabolites. Understanding glucuronidation's impact on therapeutic drug monitoring is crucial, as glucuronide metabolites can have both direct and indirect pharmacological or toxicological effects. This knowledge is essential for optimizing therapeutic outcomes and could be particularly relevant when considering the pharmacokinetics and dynamics of scopoletin glucuronide derivatives (Shipkova & Wieland, 2005).

Mechanism of Action

- Scopoletin B-D-glucuronide may exert its effects through various mechanisms:

- Anti-Inflammatory Activity : Scopoletin, the parent compound of this compound, has demonstrated anti-inflammatory properties. It inhibits cytokine production (e.g., TNF-α, IL-1β, IL-6) in macrophages .

- Anti-Angiogenic Effects : Scopoletin inhibits tube formation, proliferation, and migration of endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .

- Antifungal Action : Scopoletin interferes with fungal cell component synthesis, disrupts cell walls and plasma membranes, and impairs biofilm growth and proliferation in certain fungi .

Mode of Action

Biochemical Analysis

Biochemical Properties

Scopoletin B-D-glucuronide is synthesized by diverse medicinal and edible plants . It is indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It is also an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antitumor activity against several cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also has been reported to regulate inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κβ) and mitogen-activated protein kinase (MAPK) signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been well-documented. Scopoletin, the parent compound, has been shown to have low bioavailability, rapid absorption, and extensive metabolism . These properties may be associated with its poor solubility in aqueous media .

Dosage Effects in Animal Models

Scopoletin has been shown to ameliorate anxiety-like behaviors in a dose-dependent manner in a mouse model .

Metabolic Pathways

Scopoletin has been shown to stimulate glucose transporter type 4 (GLUT4) translocation via upregulating the activation of phosphatidylinositol-3-kinase (PI3K) and AMP-activated protein kinase (AMPK) pathway .

Transport and Distribution

Scopoletin has been shown to have anti-aging effects, which promotes autophagy induction via inactivation of p53 and enhance FoxO transportation .

Subcellular Localization

The biosynthesis of scopoletin has been developed in microbial cell factories , suggesting that it may be localized in specific compartments or organelles within these cells.

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)